molecular formula C11H10ClNO B13851256 3-chloro-5,8-dimethyl-2H-isoquinolin-1-one

3-chloro-5,8-dimethyl-2H-isoquinolin-1-one

Cat. No.: B13851256
M. Wt: 207.65 g/mol
InChI Key: FECSUHLIGCNQOV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,8-dimethyl-2H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the use of iodine-catalyzed successive cyclization reactions involving 2-alkynylbenzaldehyde hydrazone and dimethyl acetylenedicarboxylate .

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve large-scale cyclization reactions under controlled conditions. The use of metal catalysts, such as nickel or palladium, is common to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5,8-dimethyl-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-chloro-5,8-dimethyl-2H-isoquinolin-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their anti-inflammatory and analgesic effects.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-5,8-dimethyl-2H-isoquinolin-1-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, its derivatives may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2H-isoquinolin-1-one: Similar in structure but lacks the methyl groups at positions 5 and 8.

    5,8-dimethyl-2H-isoquinolin-1-one: Similar but lacks the chloro substituent.

    3,4-dihydroisoquinolin-1-one: A reduced form with different chemical properties.

Uniqueness

3-chloro-5,8-dimethyl-2H-isoquinolin-1-one is unique due to the presence of both chloro and methyl substituents, which can influence its reactivity and biological activity. These substituents can enhance its stability and make it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

3-chloro-5,8-dimethyl-2H-isoquinolin-1-one

InChI

InChI=1S/C11H10ClNO/c1-6-3-4-7(2)10-8(6)5-9(12)13-11(10)14/h3-5H,1-2H3,(H,13,14)

InChI Key

FECSUHLIGCNQOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC(=O)C2=C(C=C1)C)Cl

Origin of Product

United States

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